Methyl 3-hydroxy-4-methylpentanoate CAS number and properties
Methyl 3-hydroxy-4-methylpentanoate CAS number and properties
An In-Depth Technical Guide to Methyl 3-hydroxy-4-methylpentanoate
Introduction: Unveiling a Versatile Chiral Building Block
Methyl 3-hydroxy-4-methylpentanoate is a β-hydroxy ester that serves as a valuable chiral intermediate in various fields of chemical synthesis. Its structure, featuring two adjacent chiral centers, makes it a significant precursor for the stereocontrolled synthesis of complex organic molecules, including natural products, pharmaceuticals, and pheromones.[1] While not a household name, this compound is of considerable interest to researchers in synthetic organic chemistry and specialized areas like flavor and fragrance science, where it functions as an important analytical standard.[1] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.
Part 1: Core Physicochemical and Structural Characteristics
The identity and utility of any chemical reagent begin with a precise understanding of its fundamental properties. Methyl 3-hydroxy-4-methylpentanoate is a clear, colorless liquid under standard conditions.[2] Its core function as a chiral building block is rooted in its molecular structure, which contains two stereocenters at the C3 and C4 positions. This stereochemistry is a critical consideration in any synthetic application.
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 65596-31-8 (for the racemic mixture) | [2][3] |
| 110097-32-0 (for the (S)-enantiomer) | [4] | |
| Molecular Formula | C₇H₁₄O₃ | [2][3][4] |
| Molecular Weight | 146.18 g/mol | [2][4] |
| Appearance | Clear Colorless Liquid | [2] |
| Synonyms | 3-Hydroxy-4-methyl-valeric Acid Methyl Ester, 3-Hydroxy-4-methyl-pentanoic Acid Methyl Ester | [2] |
| Storage Conditions | 2-8°C, Refrigerator, Sealed in a dry environment | [2][5] |
Structural Representation
The presence of hydroxyl and methyl ester functional groups dictates the compound's reactivity, making it amenable to a wide range of chemical transformations.
Part 2: Synthesis and Stereochemical Control
The synthesis of β-hydroxy esters like Methyl 3-hydroxy-4-methylpentanoate is a cornerstone of modern organic synthesis. The primary challenge and area of focus lie in controlling the stereochemistry at the C3 and C4 positions, as the biological activity or sensory properties of the final product often depend on a specific stereoisomer.
Primary Synthetic Pathway: Stereoselective Reduction
A prevalent and effective method for synthesizing this compound is the stereoselective reduction of its corresponding β-keto ester, Methyl 3-oxo-4-methylpentanoate.[1] This transformation is pivotal as the choice of reducing agent and catalyst directly influences the diastereomeric and enantiomeric purity of the product. Catalytic asymmetric reduction is a particularly powerful technique employed to achieve high enantioselectivity.[1]
Caption: General workflow for the synthesis of Methyl 3-hydroxy-4-methylpentanoate.
Exemplary Protocol: Synthesis of the Chiral Acid Precursor
While direct protocols for the methyl ester can be proprietary, a highly detailed and validated procedure for its parent acid, (R)-(+)-3-hydroxy-4-methylpentanoic acid, is available from Organic Syntheses.[6] This procedure exemplifies the rigorous control required for such syntheses. The resulting acid can then be readily converted to the methyl ester via standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of acid).
Step-by-Step Synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid[6]:
-
Enolate Formation (The "Why"): A solution of lithium diisopropylamide (LDA) is prepared by reacting diisopropylamine with butyllithium in tetrahydrofuran (THF). LDA is a strong, non-nucleophilic base, essential for quantitatively deprotonating the α-carbon of the chiral acetate starting material without competing side reactions like nucleophilic attack on the ester.
-
Chiral Auxiliary Deprotonation: The chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), is treated with the prepared LDA solution at -78°C. This low temperature is critical to maintain the kinetic control necessary for stereoselectivity and to prevent base degradation.
-
Aldol Addition (The "Why"): Isobutyraldehyde is added to the chiral enolate solution at a very low temperature (below -70°C). The chiral environment created by the bulky HYTRA auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective aldol addition. This step establishes the new stereocenters that will become the C3 and C4 positions of the final product.
-
Workup and Hydrolysis: The reaction is quenched, and the chiral auxiliary is cleaved via hydrolysis under basic conditions. This releases the desired (R)-(+)-3-hydroxy-4-methylpentanoic acid.
-
Purification: The product is purified by extraction and careful removal of solvent under reduced pressure.
Subsequent Esterification:
-
The purified 3-hydroxy-4-methylpentanoic acid is dissolved in an excess of methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC or GC).
-
The excess methanol is removed, and the residue is worked up via extraction to yield the final product, Methyl 3-hydroxy-4-methylpentanoate.
Part 3: Applications in Research and Drug Development
The utility of Methyl 3-hydroxy-4-methylpentanoate stems from its identity as a versatile chiral synthon.
-
Natural Product Synthesis: The β-hydroxy ester motif is a common feature in many polyketide natural products, which include compounds with potent antibiotic and immunosuppressive activities.[1] This makes it a valuable starting material or intermediate in the total synthesis of such complex molecules.
-
Flavor and Fragrance Science: In the field of sensory science, closely related esters are known to contribute significantly to the fruity and desirable aromas of wines and other beverages.[1] Methyl 3-hydroxy-4-methylpentanoate is therefore used as a critical analytical reference standard in gas chromatography-mass spectrometry (GC-MS) workflows to identify and quantify the evolution of these important flavor molecules.[1]
-
Pheromone Synthesis: The synthesis of insect pheromones, which often have highly specific stereochemistry, can utilize β-hydroxy esters as key intermediates. For instance, the pheromone 5-hydroxy-4-methyl-3-heptanone has been synthesized from a similar β-hydroxy ester, demonstrating the utility of this compound class.[1]
-
Drug Discovery: While not a common scaffold in marketed drugs itself, its parent acid structure is related to compounds like 4-hydroxy-4-methylpentanoic acid, which has been investigated as an analog of γ-hydroxybutyric acid (GHB) to better understand GHB's mode of action as a neurotransmitter.[7][8] This highlights its potential as a fragment for building novel chemical entities in medicinal chemistry programs.
Part 4: Analytical Characterization Workflow
Ensuring the chemical purity and stereochemical integrity of Methyl 3-hydroxy-4-methylpentanoate is paramount. A multi-technique approach is required for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic signals for the methyl ester, the isopropyl group, the diastereotopic protons on C2, and the protons on the stereogenic centers C3 and C4.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing chemical purity and is the primary method used in its application in flavor analysis.[1]
-
Chiral Chromatography: To determine the enantiomeric and diastereomeric purity, chiral GC or HPLC is essential. This separates the different stereoisomers, allowing for their quantification. The optical purity of the parent acid is often determined by analyzing its methyl ester derivative.[6]
Caption: A typical analytical workflow for the quality control of Methyl 3-hydroxy-4-methylpentanoate.
Part 5: Safety, Handling, and Storage
While specific safety data for Methyl 3-hydroxy-4-methylpentanoate is not extensively published, a conservative approach based on its parent acid and related functional compounds is warranted. The parent compound, 3-hydroxy-4-methylpentanoic acid, is known to cause skin and eye irritation.[9]
Hazard and Precautionary Summary
| Hazard Class (Inferred) | GHS Pictogram (Inferred) | Hazard Statement (Inferred) | Precautionary Measures |
| Skin Irritation | GHS07 (Irritant) | H315: Causes skin irritation | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 (Irritant) | H335: May cause respiratory irritation | P261: Avoid breathing mist/vapors. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Disclaimer: This safety information is inferred from the parent acid and should be used for guidance only. A full risk assessment should be conducted before use.
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]
-
Dispensing: When transferring, avoid splashing. Use appropriate glassware and tools.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended by suppliers.[2][5]
Conclusion
Methyl 3-hydroxy-4-methylpentanoate represents more than just its chemical formula. It is a highly functionalized and valuable molecule that provides synthetic chemists with a reliable tool for constructing stereochemically complex targets. Its applications, from the academic pursuit of natural product synthesis to the industrial requirement for precise analytical standards in flavor science, underscore its versatility. Proper understanding of its synthesis, stereochemistry, handling, and analytical characterization is essential for any researcher looking to leverage its full potential.
References
-
Methyl 3-Hydroxy-4-methylpentanoate. Pharmaffiliates.[Link]
-
methyl(S)- 3-hydroxy-4-methylpentanoate. ChemBK.[Link]
-
methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. PubChem, National Center for Biotechnology Information.[Link]
-
3-Hydroxy-4-methylpentanoic acid. PubChem, National Center for Biotechnology Information.[Link]
-
methyl 4-hydroxy-3-methylpentanoate Chemical Properties. Cheméo.[Link]
-
(r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses.[Link]
-
ethyl 3-hydroxy-4-methylpentanoate. ChemSynthesis.[Link]
-
4-hydroxy-3-methylpentanoic acid Chemical Properties. Cheméo.[Link]
-
METHYL 2-HYDROXY-4-METHYLPENTANOATE. precisionFDA.[Link]
-
(S)-(-)-3-hydroxy-4-methylpentanoic acid. Chemsrc.[Link]
-
methyl 2-hydroxy-4-methyl valerate. The Good Scents Company.[Link]
-
Ethyl 3-hydroxy-4-methylpentanoate. PubChem, National Center for Biotechnology Information.[Link]
- Method for preparing 4-hydroxy-4-methyl-2-pentanone.
-
3-Hydroxy-4-methylpentanal. PubChem, National Center for Biotechnology Information.[Link]
-
γ-Hydroxybutyric acid. Wikipedia.[Link]
-
Valeric acid. Wikipedia.[Link]
Sources
- 1. Methyl 3-hydroxy-4-methylpentanoate|For Research [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Methyl 3-hydroxy-4-methylpentanoate | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. Valeric acid - Wikipedia [en.wikipedia.org]
- 9. 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
